molecular formula C17H19NO2 B2954462 N-((1-hydroxycyclopentyl)methyl)-1-naphthamide CAS No. 1235622-36-2

N-((1-hydroxycyclopentyl)methyl)-1-naphthamide

Cat. No.: B2954462
CAS No.: 1235622-36-2
M. Wt: 269.344
InChI Key: VQPYBQZEEJZPLI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-((1-hydroxycyclopentyl)methyl)-1-naphthamide is a chemical compound that has garnered attention in various fields of scientific research due to its unique structural properties and potential applications. This compound features a naphthamide core linked to a cyclopentyl group through a hydroxylated methyl bridge, which imparts distinct chemical and physical characteristics.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((1-hydroxycyclopentyl)methyl)-1-naphthamide typically involves the following steps:

    Formation of the Hydroxycyclopentyl Intermediate: The initial step involves the hydroxylation of cyclopentylmethyl, which can be achieved through various methods such as catalytic hydrogenation or oxidation reactions.

    Coupling with Naphthamide: The hydroxylated intermediate is then coupled with 1-naphthamide using a suitable coupling agent like dicyclohexylcarbodiimide (DCC) under mild reaction conditions to form the final product.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous flow processes, optimizing reaction conditions such as temperature, pressure, and solvent choice to maximize yield and purity. Catalysts and automated systems are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-((1-hydroxycyclopentyl)methyl)-1-naphthamide undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form alcohols or amines.

    Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Reagents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines.

Scientific Research Applications

N-((1-hydroxycyclopentyl)methyl)-1-naphthamide has diverse applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Research explores its potential therapeutic applications, such as anti-inflammatory and anticancer properties.

    Industry: It is utilized in the development of advanced materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism by which N-((1-hydroxycyclopentyl)methyl)-1-naphthamide exerts its effects involves interactions with specific molecular targets and pathways. For instance, it may inhibit certain enzymes by binding to their active sites or modulate receptor activity through competitive or non-competitive binding. These interactions can lead to downstream effects on cellular processes and physiological responses.

Comparison with Similar Compounds

Similar Compounds

  • N-((1-hydroxycyclopentyl)methyl)-2-naphthamide
  • N-((1-hydroxycyclopentyl)methyl)-3-naphthamide
  • N-((1-hydroxycyclopentyl)methyl)-4-naphthamide

Uniqueness

N-((1-hydroxycyclopentyl)methyl)-1-naphthamide is unique due to its specific structural configuration, which imparts distinct chemical reactivity and biological activity compared to its analogs. The position of the hydroxyl group and the naphthamide core play crucial roles in determining its interaction with molecular targets and its overall stability.

Properties

IUPAC Name

N-[(1-hydroxycyclopentyl)methyl]naphthalene-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19NO2/c19-16(18-12-17(20)10-3-4-11-17)15-9-5-7-13-6-1-2-8-14(13)15/h1-2,5-9,20H,3-4,10-12H2,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQPYBQZEEJZPLI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)(CNC(=O)C2=CC=CC3=CC=CC=C32)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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